An In-Depth Technical Guide to 5(6)-Iodoacetamidotetramethylrhodamine (IATR) for Advanced Research Applications
An In-Depth Technical Guide to 5(6)-Iodoacetamidotetramethylrhodamine (IATR) for Advanced Research Applications
Introduction: The Role of 5(6)-IATR in Covalent Labeling
5(6)-Iodoacetamidotetramethylrhodamine, commonly abbreviated as 5(6)-IATR, is a fluorescent probe of significant utility in biological and pharmacological research. As a derivative of the robust and photostable tetramethylrhodamine fluorophore, it is engineered for the specific, covalent labeling of sulfhydryl (thiol) groups. This specificity is conferred by the iodoacetamide reactive group, which forms a highly stable thioether bond, primarily with the side chains of cysteine residues in proteins.
This guide provides an in-depth exploration of the spectral properties of 5(6)-IATR, the underlying mechanism of its covalent attachment, detailed protocols for its application, and critical insights for experimental design and data interpretation. The information herein is curated for researchers, scientists, and drug development professionals who require precise and reliable fluorescent labeling for their experimental systems.
Part 1: Spectroscopic Profile of 5(6)-IATR
The utility of any fluorophore is fundamentally defined by its interaction with light. 5(6)-IATR exhibits the bright, orange-red fluorescence characteristic of the tetramethylrhodamine core, making it an excellent choice for fluorescence microscopy, flow cytometry, and other detection methods.
Excitation and Emission Spectra
The spectral characteristics of 5(6)-IATR are centered in the visible range of the electromagnetic spectrum. The peak absorbance (excitation) and fluorescence (emission) wavelengths can vary slightly depending on the solvent environment and conjugation state (i.e., free dye versus protein-bound). However, typical values are well-established.
The absorption spectrum shows a primary peak ideal for excitation with common laser lines (e.g., 532 nm or 543 nm) and standard filter sets. Upon absorbing a photon, the molecule is elevated to an excited state and subsequently relaxes, emitting a photon of lower energy (longer wavelength). This energy difference between the excitation and emission maxima is known as the Stokes Shift, which for 5(6)-IATR is typically around 25-26 nm.
Quantitative Spectroscopic Data
For precise experimental design and quantitative analysis, such as determining the degree of labeling, the following spectroscopic parameters are essential.
| Parameter | Value | Source |
| Excitation Maximum (λex) | ~541 - 555 nm | [1][2] |
| Emission Maximum (λem) | ~567 - 580 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~100,000 cm-1M-1 | [3] |
| Fluorescence Quantum Yield (Φ) | High (~0.95 in Ethanol for related Rhodamine 6G) | [4] |
| A280 Correction Factor (CF280) | 0.34 | [5] |
Note: The Molar Extinction Coefficient is provided for the spectrally similar compound TRITC, as a reliable value for 5(6)-IATR is not consistently published. The Quantum Yield is provided for the related, high-efficiency dye Rhodamine 6G to serve as a reference.
Part 2: The Chemistry of Covalent Labeling
The specificity of 5(6)-IATR for cysteine residues is rooted in the principles of nucleophilic substitution. The iodoacetamide moiety is an alkylating agent that undergoes a bimolecular nucleophilic substitution (SN2) reaction with a thiol.
Mechanism of Action
The reaction proceeds as follows:
-
Thiolate Anion Formation : The reaction is highly dependent on pH. For the thiol group of a cysteine residue (-SH) to act as an effective nucleophile, it must first be deprotonated to form the more reactive thiolate anion (-S⁻). This is favored at a pH above the pKa of the cysteine thiol. While the pKa of free cysteine is ~8.5, within a protein's microenvironment, it can be significantly lower.[6]
-
Nucleophilic Attack : The thiolate anion attacks the carbon atom bonded to the iodine in the iodoacetamide group.
-
Thioether Bond Formation : This attack displaces the iodide ion, which serves as a good leaving group, resulting in the formation of a stable and irreversible thioether bond between the fluorophore and the cysteine residue.
Reaction Specificity and pH Causality
The key to achieving high specificity for cysteine residues lies in controlling the reaction pH. The reaction is optimally performed between pH 7.5 and 8.5 .[7]
-
Why this pH range? In this range, the cysteine thiol is sufficiently deprotonated to be reactive, while the primary amines on lysine side chains (pKa ~10.5) remain largely protonated and thus non-nucleophilic.[8] At significantly higher pH (>9.0), the risk of side reactions with lysine increases, compromising the specificity of the labeling. Conversely, at neutral or acidic pH, the rate of the desired thiol reaction slows dramatically.
Part 3: Experimental Protocols and Workflow
This section provides a validated, step-by-step methodology for labeling a target protein with 5(6)-IATR and subsequently determining the efficiency of this labeling.
Experimental Workflow Overview
The entire process, from sample preparation to final analysis, follows a logical sequence designed to ensure successful and quantifiable labeling.
Protocol 1: Protein Labeling with 5(6)-IATR
This protocol is a self-validating system that includes critical steps for sample preparation and purification.
Materials:
-
Protein of interest (purified)
-
5(6)-Iodoacetamidotetramethylrhodamine (5(6)-IATR)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Crucially, avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Procedure:
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Causality: If the protein contains internal disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is preferred as it does not need to be removed prior to labeling with iodoacetamides.[9] If DTT is used, it must be completely removed by dialysis or buffer exchange before adding the dye, as it will compete for the IATR.
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of 5(6)-IATR in anhydrous DMSO or DMF. Iodoacetamide solutions are light-sensitive and should be protected from light.[8]
-
Causality: Preparing the dye stock fresh in an anhydrous solvent prevents hydrolysis of the reactive group, ensuring maximum labeling efficiency.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the IATR stock solution to the protein solution.
-
Causality: A molar excess drives the reaction towards completion. The optimal ratio may need to be determined empirically for each protein, but a 10-20x excess is a robust starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
-
Purification:
-
To ensure that all downstream measurements are accurate, it is imperative to remove all non-conjugated dye.
-
Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.
-
Elute with the desired storage buffer. The larger, labeled protein will elute first in the void volume (typically as the first colored band), while the smaller, free dye molecules will be retained and elute later.
-
Collect the fractions containing the purified, labeled protein.
-
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule. It is a critical quality control parameter. For most applications, a DOL between 2 and 10 is optimal.[9]
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified, labeled protein solution at two wavelengths:
-
280 nm (A280): The absorbance maximum for most proteins.
-
~541 nm (Amax): The absorbance maximum for the IATR dye.
-
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, which artificially inflates the protein absorbance reading. A correction factor (CF) is required to account for this.
-
Corrected A280 = A280, measured - (Amax × CF280)
-
Where CF280 for tetramethylrhodamine is 0.34 .[5]
-
-
Protein Concentration (M) = Corrected A280 / εprotein
-
Where εprotein is the molar extinction coefficient of your specific protein at 280 nm (in M-1cm-1).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye for IATR is ~100,000 M-1cm-1 .[3]
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Molar Concentration of Dye / Molar Concentration of Protein
-
Part 4: Field-Proven Insights & Best Practices
-
Solvent Polarity: The fluorescence spectra of rhodamines can be influenced by solvent polarity. While generally robust, researchers should be aware that conjugation to a protein places the dye in a unique microenvironment, which can cause slight shifts in the excitation and emission maxima compared to the free dye in buffer.[7]
-
pH Insensitivity: A significant advantage of tetramethylrhodamine-based dyes is that their fluorescence is largely insensitive to pH in the physiological range (pH 4-10).[10][11] This makes 5(6)-IATR a reliable reporter in cellular compartments where pH may vary, unlike fluorescein-based dyes which are highly pH-sensitive.
-
Nonspecific Labeling: While highly specific under optimal conditions, using a very large excess of dye or reacting at a high pH can lead to nonspecific labeling of other nucleophilic residues.[12] If high background is observed, optimizing the dye-to-protein ratio and confirming the reaction pH is recommended.
-
Photostability: Tetramethylrhodamine is known for its excellent photostability compared to other fluorophores like fluorescein, allowing for longer exposure times and more robust imaging experiments.
-
Isomer Purity: 5(6)-IATR is sold as a mixture of the 5- and 6- isomers. These isomers have nearly identical spectral properties. However, for highly specific structural studies, it has been noted that certain proteins may react preferentially with one isomer over the other.[10] For most applications, the mixed-isomer product is sufficient.
Conclusion
5(6)-Iodoacetamidotetramethylrhodamine is a powerful and reliable tool for the fluorescent labeling of cysteine residues. Its bright, photostable, and pH-insensitive fluorescence makes it suitable for a wide array of applications in cell biology, biochemistry, and drug discovery. By understanding its core spectral properties, the chemical basis of its reactivity, and by employing validated protocols, researchers can achieve specific, quantifiable, and reproducible results, thereby advancing the frontiers of their scientific inquiries.
References
- Kallis, G. B., & Holmgren, A. (1980). Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli. Journal of Biological Chemistry, 255(21), 10261-10265.
- Gallego, B., & Gavilanes, F. (2001). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of Mass Spectrometry, 36(5), 575-576.
- Carroll, K. S., Marango, J., & Leroux, M. R. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Protein Science, 17(2), 323-331.
- Roth, S. J., et al. (2005). Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer.
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Anaspec. (n.d.). 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide] - 5 mg. Retrieved from [Link]
- Tyagarajan, K., et al. (2003). Thiol-reactive dyes for fluorescence labeling of proteomic samples. Electrophoresis, 24(14), 2348-2358.
- van Zandvoort, M. A. M. J., et al. (1999). Spectral characterization of fluorescent 5-iodoacetamidotetramethylrhodamine and its N-acetylcysteine derivative. Physical Chemistry Chemical Physics, 1(20), 4571-4578.
- Kvach, M. V., et al. (2009). Practical Synthesis of Isomerically Pure 5-and 6-Carboxytetramethylrhodamines, Useful Dyes for DNA Probes.
- Kvach, M. V., et al. (2009). Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes. PubMed, 19606815.
- Greengauz-Roberts, O., et al. (2005). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Journal of Proteome Research, 4(5), 1746-1757.
- Magde, D., et al. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. Photochemistry and Photobiology, 75(4), 327-334.
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- 5. Correction Factor [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
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